2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a complex organic compound characterized by its unique structure, which includes a phenyl group, a pyridazin-3-yloxy group, and a pyrrolidin-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the reaction of phenylacetic acid with pyridazin-3-ol in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an intermediate. This intermediate is then reacted with pyrrolidin-1-yl to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidinyl and phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Research has shown that pyridazinone derivatives exhibit a wide range of biological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects. This compound may be explored for its potential biological activities in various assays and studies.
Medicine: Due to its pharmacophore structure, 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone could be investigated for its therapeutic potential. It may be used in the development of new drugs targeting specific diseases or conditions.
Industry: In the agrochemical industry, this compound could be utilized in the formulation of herbicides or pesticides. Its chemical properties may enhance the efficacy and selectivity of these products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Pyridazinone derivatives: These compounds share the pyridazinone core structure and exhibit similar biological activities.
Phenylacetic acid derivatives: Compounds containing phenylacetic acid moieties are structurally related and may have overlapping applications.
Uniqueness: 2-Hydroxy-2-phenyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
2-hydroxy-2-phenyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15(12-5-2-1-3-6-12)16(21)19-10-8-13(11-19)22-14-7-4-9-17-18-14/h1-7,9,13,15,20H,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYMHUSCJNVSCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NN=CC=C2)C(=O)C(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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